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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of prominent ferrocene-based

phosphine ligands—Josiphos, Walphos, and Taniaphos—and their application as catalysts in key

organic transformations. The unique structural and electronic properties of these ligands, stemming

from the ferrocene backbone, have established them as "privileged ligands" in asymmetric catalysis.

Introduction to Ferrocene-Based Ligands
Ferrocene-based diphosphine ligands are a cornerstone of modern asymmetric catalysis, enabling

highly enantioselective transformations crucial for the synthesis of complex molecules in the

pharmaceutical and fine chemical industries. Their remarkable success is attributed to the unique

stereochemical environment created by the ferrocene scaffold, which imparts both planar and, often,

central chirality. This, combined with the tunable steric and electronic properties of the phosphine

substituents, allows for the fine-tuning of catalyst performance for specific applications.

This document details the synthesis of three major families of ferrocene-based ligands: Josiphos,

Walphos, and Taniaphos. It also provides protocols for their application in asymmetric hydrogenation

and cross-coupling reactions, complete with performance data to guide catalyst selection.

Synthesis of Ugi's Amine: A Key Precursor
The synthesis of many ferrocene-based chiral ligands commences with the preparation of

enantiomerically pure (R)- or (S)-N,N-dimethyl-1-ferrocenylethylamine, commonly known as Ugi's

amine.
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Experimental Protocol: Synthesis of Racemic Ugi's Amine
and Enantiomeric Resolution
Step 1: Acetylation of Ferrocene

To a solution of ferrocene (1.0 eq) in dichloromethane (DCM), add acetyl chloride (1.2 eq) and

aluminum chloride (1.2 eq) at 0 °C.

Stir the reaction mixture at room temperature for 2 hours.

Quench the reaction by slowly adding water.

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure to yield acetylferrocene.

Step 2: Reductive Amination to Racemic Ugi's Amine

Dissolve acetylferrocene (1.0 eq) and dimethylamine (2.0 eq, as a solution in THF or as a gas) in

methanol.

Add sodium borohydride (1.5 eq) portion-wise at 0 °C.

Stir the reaction at room temperature overnight.

Remove the solvent under reduced pressure, add water, and extract with diethyl ether.

Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate to

obtain racemic Ugi's amine as a red oil.[1]

Step 3: Enantiomeric Resolution

Dissolve the racemic Ugi's amine (1.0 eq) in hot methanol.

In a separate flask, dissolve L-(+)-tartaric acid (1.0 eq) in hot methanol.

Add the tartaric acid solution to the amine solution.

Allow the mixture to cool slowly to room temperature, which will cause the (S,S)-Ugi's amine

tartrate salt to crystallize.
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Filter the crystals and wash with cold methanol.

The (R)-enantiomer can be recovered from the mother liquor.

To obtain the free amine, dissolve the tartrate salt in water and basify with sodium hydroxide,

followed by extraction with an organic solvent.[1]

Diagram of Ugi's Amine Synthesis Workflow

Ferrocene Acetylferrocene1. AcCl, AlCl₃, DCM Racemic Ugi's Amine2. (CH₃)₂NH, NaBH₄

(S)-Ugi's Amine Tartrate Salt
3. L-Tartaric Acid, MeOH

(Crystallization)

(R)-Ugi's AmineFrom Mother Liquor

(S)-Ugi's Amine4. NaOH(aq)

Click to download full resolution via product page

Caption: Workflow for the synthesis of enantiopure Ugi's amine from ferrocene.

Josiphos Ligands
The Josiphos family of ligands are characterized by a 1,2-disubstituted ferrocene backbone with two

different phosphine groups. They are highly modular and have found widespread industrial

application.

Experimental Protocol: Synthesis of a Josiphos Ligand
(e.g., (R)-1-[(S)-2-
(diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine)
Step 1: Directed ortho-Lithiation and Phosphinylation of (R)-Ugi's Amine

Dissolve enantiopure (R)-Ugi's amine (1.0 eq) in anhydrous diethyl ether under an argon

atmosphere.

Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise.

Stir the mixture at room temperature for 2 hours.
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Cool the solution back to -78 °C and add chlorodiphenylphosphine (1.1 eq) dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction with water, extract with diethyl ether, dry the organic layer, and purify by

column chromatography to obtain (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine.

Step 2: Substitution of the Dimethylamino Group

Dissolve the product from Step 1 (1.0 eq) and dicyclohexylphosphine (1.5 eq) in acetic acid.

Heat the mixture at reflux for 4 hours.

Cool the reaction mixture, neutralize with a saturated solution of sodium bicarbonate, and extract

with diethyl ether.

Dry the organic layer, concentrate, and purify by chromatography to yield the Josiphos ligand.

Diagram of Josiphos Synthesis Workflow

(R)-Ugi's Amine Aminophosphine Intermediate

1. n-BuLi
2. ClPPh₂ Josiphos Ligand3. HP(Cy)₂, AcOH

Click to download full resolution via product page

Caption: General synthetic workflow for a Josiphos-type ligand from Ugi's amine.

Walphos Ligands
Walphos ligands feature a ferrocenyl-aryl backbone and have demonstrated high efficacy in

asymmetric hydrogenations.

Experimental Protocol: Synthesis of a Walphos Ligand
Step 1: Negishi Coupling

To a solution of (R)-Ugi's amine (1.0 eq) in anhydrous THF, add sec-butyllithium (1.1 eq) at -78 °C.

After stirring for 1 hour, add a solution of zinc chloride (1.2 eq) in THF.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b576731?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b576731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To this mixture, add the appropriate 2-bromo-1-iodobenzene derivative (1.0 eq) and a palladium

catalyst such as Pd(dba)₂/tfp (tris(2-furyl)phosphine).

Stir the reaction at room temperature overnight.

Quench with water, extract, and purify by chromatography to obtain the coupled amine

intermediate.

Step 2: Lithiation and Phosphinylation

Dissolve the intermediate from Step 1 (1.0 eq) in THF and cool to -78 °C.

Add n-butyllithium (1.1 eq) and stir for 1 hour.

Add the first chlorophosphine (e.g., chlorodiphenylphosphine, 1.1 eq) and stir overnight, allowing

the reaction to warm to room temperature.

Step 3: Substitution of the Dimethylamino Group

Dissolve the product from Step 2 (1.0 eq) in acetic acid.

Add the second phosphine (e.g., dicyclohexylphosphine, 1.5 eq) and heat at reflux.

Work up and purify as described for the Josiphos synthesis to yield the Walphos ligand.

Diagram of Walphos Synthesis Workflow

(R)-Ugi's Amine Coupled Amine Intermediate

1. sec-BuLi, ZnCl₂
2. Aryl dihalide, Pd catalyst Aminophosphine

3. n-BuLi
4. ClPR₂¹ Walphos Ligand5. HPR₂², AcOH

Click to download full resolution via product page

Caption: General synthetic workflow for a Walphos-type ligand.

Taniaphos Ligands
Taniaphos ligands are another important class of ferrocene-based diphosphines with applications in

a range of asymmetric transformations.
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Experimental Protocol: Synthesis of a Taniaphos Ligand
The synthesis of Taniaphos ligands often follows a multi-step sequence starting from a functionalized

ferrocene, which can be derived from Ugi's amine. A general approach involves the stereoselective

synthesis of a ferrocenyl alcohol, conversion to an amine, and subsequent phosphinylation steps.

Step 1: Synthesis of a Chiral Ferrocenyl Alcohol

A chiral ferrocenyl alcohol can be prepared by the asymmetric reduction of a corresponding

ferrocenyl ketone using a chiral reducing agent (e.g., CBS catalyst).

Step 2: Conversion to Amine and Phosphinylation

The chiral alcohol is converted to a leaving group (e.g., acetate) and then displaced with an amine.

The resulting amine is then subjected to a sequence of lithiation and phosphinylation steps, similar

to the synthesis of Josiphos and Walphos ligands, to introduce the desired phosphine moieties.

Due to the variety of synthetic routes to Taniaphos ligands, a generalized, detailed protocol is

complex. Researchers are encouraged to consult specific literature for the desired Taniaphos

derivative.

Applications in Organic Synthesis
Ferrocene-based catalysts are highly effective in a variety of organic reactions. Below are protocols

and data for their use in asymmetric hydrogenation and Suzuki-Miyaura cross-coupling.

Asymmetric Hydrogenation
General Protocol for Asymmetric Hydrogenation of an Enamide

In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the ferrocene-

based ligand (e.g., Josiphos, 1.1 mol%) in a degassed solvent (e.g., methanol or dichloromethane).

Stir the solution for 30 minutes to form the active catalyst.

Add the enamide substrate (100 mol%).

Pressurize the reaction vessel with hydrogen gas (e.g., 10 bar) and stir at room temperature until

the reaction is complete (monitored by TLC or GC).
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Vent the hydrogen, concentrate the reaction mixture, and purify the product by chromatography.

Table 1: Performance of Josiphos Catalysts in Asymmetric Hydrogenation

Substrat
e

Catalyst
System

Solvent
Temp
(°C)

H₂ (bar) Yield (%) ee (%) Ref.

Methyl 2-

acetamido

acrylate

[Rh(COD)

₂]BF₄ /

(R,S)-

Josiphos

MeOH 25 10 >99 99 [2]

Methyl

(Z)-

acetamido

cinnamate

[Rh(COD)

₂]BF₄ /

(R,S)-

Josiphos

DCM 25 10 >99 >99 [2]

o-alkoxy

tetrasubsti

tuted

enamide

[Rh(COD)

₂]BF₄ /

(R,S)-

Josiphos

DCM 25 50 >99 99 [2]

Table 2: Performance of Walphos Catalysts in Asymmetric Hydrogenation
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Substrat
e

Catalyst
System

Solvent
Temp
(°C)

H₂ (bar) Yield (%) ee (%) Ref.

Methyl 2-

acetamido

acrylate

[Rh(COD)

₂]BF₄ /

Walphos-

SL-W001

MeOH 25 1 >99 99 [3]

Dimethyl

itaconate

[Rh(COD)

₂]BF₄ /

Walphos-

SL-W001

MeOH 25 1 >99 97 [3]

2-

isopropylc

innamic

acid

derivative

Ru(OAc)₂

/

Walphos-

SL-W001

MeOH 50 80 >99 95 [3]

Table 3: Performance of Taniaphos Catalysts in Asymmetric Hydrogenation

Substrat
e

Catalyst
System

Solvent
Temp
(°C)

H₂ (bar) Yield (%) ee (%) Ref.

Dimethyl

itaconate

[Rh(COD)

₂]BF₄ /

Taniaphos

Toluene 25 1 >99 98 [1]

Methyl

(Z)-

acetamido

cinnamate

[Rh(COD)

₂]BF₄ /

Taniaphos

Toluene 25 1 >99 96 [1]

Acetophe

none

RuCl₂(p-

cymene) /

Taniaphos

i-PrOH 80 - 98 97 [1]

Suzuki-Miyaura Cross-Coupling
General Protocol for Suzuki-Miyaura Cross-Coupling
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To a reaction vessel, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ferrocene-based

ligand (e.g., Walphos, 4 mol%), the aryl halide (1.0 eq), the arylboronic acid (1.5 eq), and a base

(e.g., K₂CO₃, 2.0 eq).

Add a solvent (e.g., toluene or dioxane/water).

Heat the reaction mixture (e.g., 80-100 °C) under an inert atmosphere until the starting material is

consumed (monitored by TLC or GC).

Cool the reaction, add water, and extract with an organic solvent.

Dry the organic layer, concentrate, and purify by chromatography.

Table 4: Performance of Ferrocene-Based Catalysts in Suzuki-Miyaura Cross-Coupling

Aryl
Halide

Arylboro
nic Acid

Catalyst
System

Base Solvent
Temp
(°C)

Yield (%) Ref.

4-

Bromotolu

ene

Phenylbor

onic acid

Pd(OAc)₂

/

Walphos-

type

K₃PO₄ Toluene 100 95 [3]

4-

Chloroani

sole

Phenylbor

onic acid

Pd(OAc)₂

/

Josiphos-

type

K₃PO₄ Toluene 100 92 [4]

1-Bromo-

4-

fluorobenz

ene

Phenylbor

onic acid

Pd(OAc)₂

/

Taniaphos

-type

K₂CO₃ DMF 120 98 [1]

Conclusion
The ferrocene-based ligands Josiphos, Walphos, and Taniaphos are exceptionally versatile and

efficient for a range of catalytic organic transformations. The protocols and data presented herein

provide a foundation for their synthesis and application in research and development settings. The
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modularity of these ligand families allows for extensive fine-tuning, paving the way for the

development of even more selective and active catalysts for future synthetic challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Highly enantioselective hydrogenation of ο-alkoxy tetrasubstituted enamides catalyzed by a
Rh/(R,S)-JosiPhos catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

3. pubs.acs.org [pubs.acs.org]

4. Organic Syntheses Procedure [orgsyn.org]

To cite this document: BenchChem. [Application Notes and Protocols: Preparation of Ferrocene-
Based Catalysts for Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b576731#preparation-of-ferrocene-based-catalysts-for-
organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate

protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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